molecular formula C5H3Cl2N B017371 2,4-Dichloropyridine CAS No. 26452-80-2

2,4-Dichloropyridine

Cat. No.: B017371
CAS No.: 26452-80-2
M. Wt: 147.99 g/mol
InChI Key: TYPVHTOETJVYIV-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine: is an organic compound with the molecular formula C5H3Cl2N . It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a boiling point of approximately 189-190°C . It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloropyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of pyridine due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The chlorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Properties

IUPAC Name

2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPVHTOETJVYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181047
Record name 2,4-Dichloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-80-2
Record name 2,4-Dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloropyridine
Source EPA DSSTox
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Record name 2,4-dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-dichloropyridine particularly useful in organic synthesis?

A1: The presence of two chlorine atoms at the 2- and 4-positions of the pyridine ring allows for sequential and regioselective substitutions, enabling the construction of complex molecules. The inherent reactivity difference between the two chlorine atoms, often influenced by the reaction conditions and catalysts, provides a handle for achieving diverse substitution patterns. [, , , ]

Q2: What types of reactions are commonly employed for substituting the chlorine atoms in this compound?

A3: A range of reactions have been explored, including palladium-catalyzed cross-coupling reactions like Suzuki coupling [, , , ], Buchwald-Hartwig amination [, , ], and Stille coupling []. Additionally, nucleophilic aromatic substitutions with various nucleophiles like phenols and amines are also utilized. [, ]

Q3: Are there any strategies to completely reverse the inherent regioselectivity of this compound?

A4: Yes, introducing a bulky trialkylsilyl group at the 5-position of this compound effectively shields the 4-position, thereby directing nucleophilic attack to the 2-position. [] This strategy allows access to substitution patterns otherwise challenging to achieve.

Q4: How does the choice of catalyst system influence the regioselectivity in Suzuki coupling reactions of this compound?

A5: The choice of ligand significantly impacts the regioselectivity. Electron-deficient bidentate ligands, such as DPPF, predominantly lead to coupling at the 3-position in 3,5-dichloropyridazine, a close analogue of this compound. Conversely, electron-rich monodentate ligands like Q-Phos favor coupling at the 5-position. [] The steric bulk of the ligand also plays a role, as evidenced by the contrasting selectivities observed with DPPF and the electron-rich bidentate ligand DTBPF. []

Q5: Beyond synthetic applications, what other research areas involve this compound?

A6: Computational studies, particularly those employing Density Functional Theory (DFT), have been conducted to understand the mechanism of gas-phase photochemical chlorination of 2-chloropyridine, a reaction that can lead to the formation of this compound. [] These studies provide insights into the activation energies and transition state structures involved in different reaction pathways. []

Q6: Could you provide some examples of how this compound is used in the synthesis of biologically relevant compounds?

A7: this compound serves as a starting point for synthesizing pyridine-based dyes with applications in live-cell imaging. [] It also acts as a key intermediate in the synthesis of a corticotropin-releasing factor (CRF) antagonist, achieved through a combination of nucleophilic aromatic substitution and copper-mediated ether formation. []

Q7: Has this compound been used to generate compound libraries for medicinal chemistry?

A8: Yes, the regioselective Buchwald-Hartwig amination of this compound has been exploited to develop a novel approach for synthesizing libraries of 2,4-bisaminopyridines (BAPyd). [, ] This methodology allows for the rapid exploration of chemical space around the 2,4-diaminopyridine core, which is prevalent in various bioactive molecules. [, ]

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